Bis(2-ethylhexyl) sulfoxide

Übersicht

Beschreibung

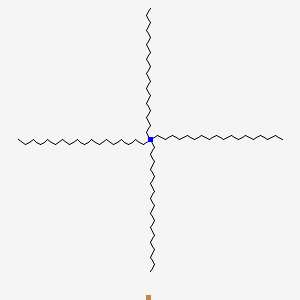

Bis(2-ethylhexyl) sulfoxide is a chemical compound with the molecular formula C16H34OS . It has a molecular weight of 274.51 .

Synthesis Analysis

The synthesis of Bis(2-ethylhexyl) sulfoxide has been reported in the literature . The synthesis involves the reaction with trifluoroacetyl peroxide in trifluoroacetic acid at 0 degrees Celsius .Molecular Structure Analysis

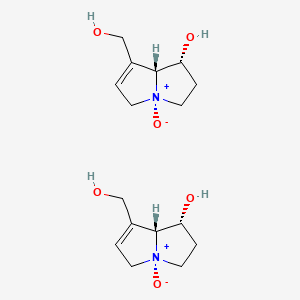

The molecular structure of Bis(2-ethylhexyl) sulfoxide consists of 16 carbon atoms, 34 hydrogen atoms, and 1 sulfur atom . It has a molecular weight of 274.51 .Chemical Reactions Analysis

Bis(2-ethylhexyl) sulfoxide has been used as an extractant for americium(III) from aqueous nitrate media . The extraction behavior of Am(III) has also been evaluated in the presence of several water-miscible polar organic solvents to study their possible synergistic effects on its extraction .Physical And Chemical Properties Analysis

Bis(2-ethylhexyl) sulfoxide has a molecular weight of 274.51 . It has a density of 0.906g/cm3 . The boiling point is 390.6ºC at 760 mmHg . The flash point is 190ºC . The refractive index is 1.467 .Wissenschaftliche Forschungsanwendungen

Extraction and Kinetics

- Extraction of Metals: Bis(2-ethylhexyl) sulfoxide (BESO) is used in the extraction of various metals. For instance, it aids in the extraction of palladium(II) from hydrochloric acid media, significantly influencing the kinetics of this process (Wang, Pan, & Gu, 1991). Similarly, it enhances the extraction of Au(I) from alkaline cyanide solutions (Yang et al., 2016).

Surfactant Systems and Micelles

- Surfactant Systems for NMR Spectroscopy: BESO is integral in creating surfactant systems, like reverse micelle surfactant systems, optimized for high-resolution NMR spectroscopy of encapsulated proteins (Shi, Peterson, & Wand, 2005).

- Volume Properties in Reverse Micellar Systems: The volume properties of reverse micellar systems involving BESO are studied for their implications in various fields, like densitometry and material science (Sargsyan, Shahinyan, & Markarian, 2014).

Gas Absorption and Environmental Impact

- Absorption of Acidic Gases: BESO-based ionic liquids show potential in the absorption of acidic gases like H2S and CO2, which is significant for environmental applications (Akhmetshina et al., 2019).

- Brominated Flame Retardants: The compound's interaction with novel brominated flame retardants, like bis(2-ethylhexyl)tetrabromophthalate, is studied to understand its effects on human liver thyroid deiodination and sulfotransferation (Smythe et al., 2017).

Chemical Synthesis and Spectroscopy

- Spectroscopic Characterization in Nanocomposites: BESO derivatives are used in spectroscopic studies, such as the characterization of red perylimide/surfactant nanocomposites (Castiglione et al., 2011).

- Chemical Synthesis: It plays a role in the synthesis of various compounds, like bis(2-ethylhexyl) phthalate, highlighting its relevance in industrial chemistry (Skrzypek et al., 2008).

Polymer and Material Science

- Polymer Synthesis: BESO is involved in the synthesis and characterization of sulfide and sulfoxide-based poly(ether-amide)s, contributing to advancements in polymerscience (Shockravi et al., 2006).

Extraction Efficiency and Solvent Interaction

- Effect on Extraction Efficiency: The nature of organic diluents in the extraction of uranium(VI) by BESO is studied, showing how solvent properties can influence extraction efficiency (Shukla & Kedari, 1996).

Tribology

- Lubricant Additives: BESO-based ionic liquids are explored for their use as antiwear additives in synthetic ester oil, an area of significance in industrial lubrication (Wang, 2018).

Environmental Monitoring

- Detection on Environmental Surfaces: The use of BESO in detecting sulfonium ion degradation products on environmental surfaces, such as in the case of 2-chloroethyl ethyl sulfide, is crucial in environmental monitoring and chemical warfare agent analysis (Groenewold et al., 1995).

Safety And Hazards

The safety data sheet for Bis(2-ethylhexyl) sulfoxide indicates that it should be handled with care . In case of skin contact, it is recommended to wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician .

Eigenschaften

IUPAC Name |

3-(2-ethylhexylsulfinylmethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34OS/c1-5-9-11-15(7-3)13-18(17)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRIEACWYQKVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CS(=O)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396788 | |

| Record name | Bis(2-ethylhexyl) sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-ethylhexyl) sulfoxide | |

CAS RN |

82374-34-3 | |

| Record name | Bis(2-ethylhexyl) sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

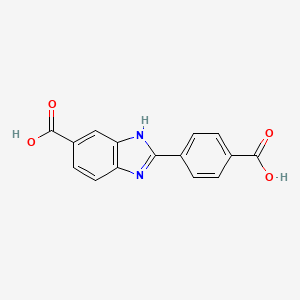

![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)